![molecular formula C7H3Br2NOS B13885356 2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13885356.png)
2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a fused ring system combining thiophene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one typically involves the bromination of thieno[3,2-c]pyridin-4-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 3 positions of the thiophene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples are less common in the literature.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one has several applications in scientific research:
Organic Electronics: The compound is used in the synthesis of conjugated polymers and small molecules for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one depends on its specific application. In organic electronics, the compound acts as an electron acceptor or donor, facilitating charge transport in devices. In medicinal chemistry, its bioactivity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .
Comparison with Similar Compounds
Thieno[3,2-c]pyridin-4-one: Lacks the bromine substituents but shares the core fused ring structure.
2,3-Dichloro-5H-thieno[3,2-c]pyridin-4-one: Similar structure with chlorine atoms instead of bromine.
Thieno[3,2-d]pyrimidin-4-one: Another fused ring system with a pyrimidine ring instead of pyridine.
Uniqueness: 2,3-Dibromo-5H-thieno[3,2-c]pyridin-4-one is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization.
Properties
Molecular Formula |
C7H3Br2NOS |
|---|---|
Molecular Weight |
308.98 g/mol |
IUPAC Name |
2,3-dibromo-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H3Br2NOS/c8-5-4-3(12-6(5)9)1-2-10-7(4)11/h1-2H,(H,10,11) |
InChI Key |
YMKGJNXNTIZHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1SC(=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



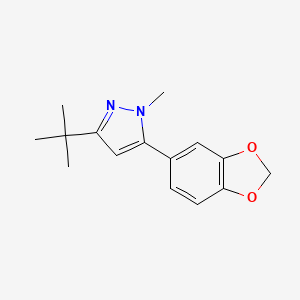
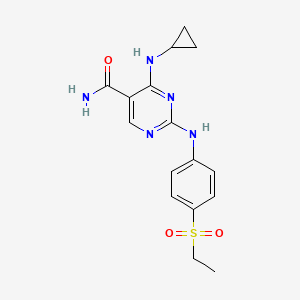

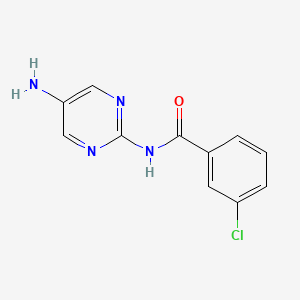
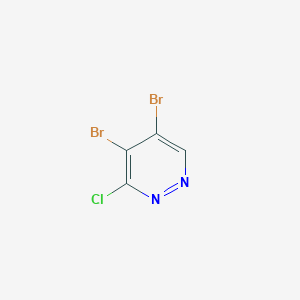
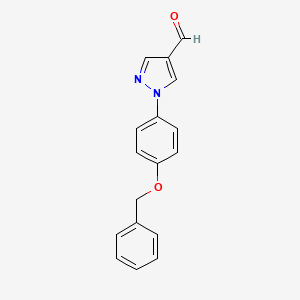
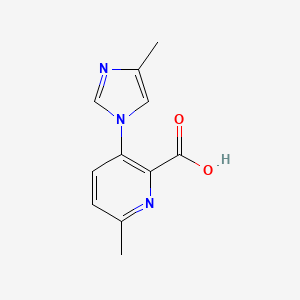
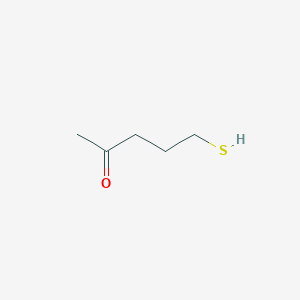
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-thioxo-pyrimidin-4-one](/img/structure/B13885341.png)

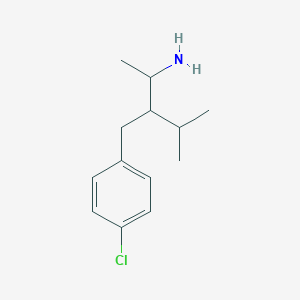
![N'-[(4-tert-butylphenyl)methyl]propanimidamide](/img/structure/B13885364.png)
![4,6-dihydro-1H-dithiino[4,5-c]pyrrole](/img/structure/B13885366.png)
